methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a pyrazolopyridine derivative featuring a trityl (triphenylmethyl) group at the N1 position, a bromine atom at C5, and a methyl ester at C2. Its molecular formula is C27H20BrN3O2, with a molecular weight of 498.39 g/mol (CAS: 1481628-08-3, MDL: MFCD32705436) . The trityl group acts as a sterically bulky protecting group, shielding the NH position during synthetic modifications. This compound is primarily utilized as a building block in medicinal chemistry, particularly for developing kinase inhibitors or anticancer agents due to its halogenated and functionalized scaffold.
Properties
IUPAC Name |
methyl 5-bromo-1-tritylpyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3O2/c1-33-26(32)24-23-17-22(28)18-29-25(23)31(30-24)27(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMTXMFSAEYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=N2)Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor. One common method starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then subjected to various protective group strategies and coupling reactions to introduce the trityl and ester functionalities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[3,4-b]pyridine core.
Coupling Reactions: The trityl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences in Substituents and Reactivity
N1-Protecting Groups :
- The trityl group in the main compound provides exceptional steric hindrance, preventing undesired reactions at the NH position. This contrasts with the ethyl ester analog , which lacks protection, making it reactive toward nucleophiles or bases .
- The tert-butyl carbamate in the analog (CAS 916258-24-7) offers acid-labile protection, enabling selective deprotection under mild acidic conditions, unlike the trityl group, which requires stronger acids (e.g., trifluoroacetic acid) for removal .
Ester Groups :
- The methyl ester in the main compound (vs. ethyl in CAS 1131604-85-7) slightly reduces hydrophobicity (lower LogP) but maintains similar reactivity in hydrolysis or transesterification reactions .
Bromine Position :
All analogs retain the C5-bromine, a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric effects from the trityl group in the main compound may slow down such reactions compared to smaller analogs .
Physicochemical Properties
- Solubility: The trityl group renders the main compound highly lipophilic, limiting aqueous solubility. In contrast, the unprotected NH analogs (e.g., methyl/ethyl esters) exhibit better solubility in polar solvents like DMSO or methanol .
- Stability : The trityl group enhances stability against oxidation but may complicate purification due to its bulk. The tert-butyl carbamate analog is less stable under acidic conditions but easier to handle .
Research Findings
- Anticancer Potential: Ethyl and methyl ester analogs (without trityl) have shown activity in kinase inhibition assays, but the trityl variant’s bulk may reduce cell permeability, limiting its direct biological utility .
- Yield Optimization : The ethyl ester analog (CAS 1131604-85-7) has been synthesized in 97% yield via esterification and bromination, whereas trityl protection steps typically lower yields due to steric challenges .
Biological Activity
Methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article will delve into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, characterized by the presence of a bromine atom at position 5 and a trityl group at position 1. The molecular formula is C26H20BrN3O, and its IUPAC name is (5-bromo-1-tritylpyrazolo[3,4-b]pyridin-3-yl)methanol. This structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H20BrN3O |
| IUPAC Name | (5-bromo-1-tritylpyrazolo[3,4-b]pyridin-3-yl)methanol |
| Molecular Weight | 460.36 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of various kinases involved in cancer signaling pathways. For instance, it has been shown to inhibit TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits TBK1 with an IC50 value of approximately 0.2 nM, demonstrating potent activity against this target .
- Antiproliferative Effects : It exhibits significant antiproliferative effects on various cancer cell lines, including A172 and U87MG, indicating its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Modifications to the core structure can significantly influence its biological activity.
Notable Findings:
- Bromine Substitution : The presence of the bromine atom at position 5 enhances the compound's ability to interact with target enzymes compared to non-brominated derivatives .
- Trityl Group : The trityl group at position 1 contributes to lipophilicity, affecting cellular uptake and overall bioavailability .
Case Studies
Several studies have evaluated the biological activity of related pyrazolo[3,4-b]pyridine derivatives. These investigations provide insights into the potential applications of this compound.
- TBK1 Inhibition Study : A study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Among these, compounds with structural similarities to methyl 5-bromo-1-trityl exhibited significant inhibition of downstream interferon signaling pathways in immune cells .
- Anticancer Activity : Another investigation demonstrated that pyrazolo[3,4-b]pyridine derivatives could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
